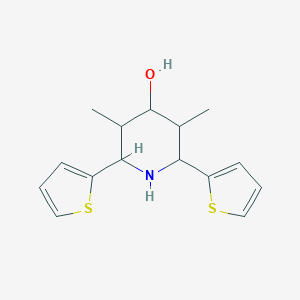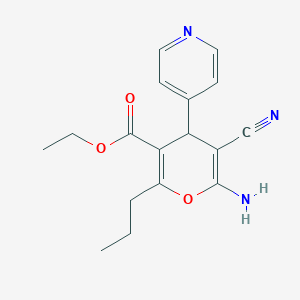![molecular formula C21H18BrN3S2 B459183 2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile CAS No. 340817-87-0](/img/structure/B459183.png)
2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a thiophene ring, and a naphthyridine core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(2-bromobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile stands out due to its unique combination of functional groups and structural features. The presence of both a thiophene ring and a naphthyridine core provides distinct chemical properties and potential for diverse applications.
Properties
CAS No. |
340817-87-0 |
|---|---|
Molecular Formula |
C21H18BrN3S2 |
Molecular Weight |
456.4g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C21H18BrN3S2/c1-25-9-8-18-16(12-25)20(19-7-4-10-26-19)15(11-23)21(24-18)27-13-14-5-2-3-6-17(14)22/h2-7,10H,8-9,12-13H2,1H3 |
InChI Key |
PBPLGCNVLCNTIA-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3Br)C#N)C4=CC=CS4 |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3Br)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dichloro-3-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-6-(1-pyrrolidinyl)benzo-1,4-quinone](/img/structure/B459101.png)

![2-Anilino-3,6-dichloro-5-[2-(4-morpholinyl)-1,3-thiazol-5-yl]benzo-1,4-quinone](/img/structure/B459103.png)
![3-amino-N,6-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459106.png)
![2,3,5-Trichloro-6-[2-(2-pyrimidinylamino)ethyl]benzo-1,4-quinone](/img/structure/B459108.png)
![2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459109.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B459110.png)
![ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B459111.png)
![2-Amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B459112.png)
![2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459113.png)
![ethyl 6-amino-5-cyano-2-phenyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B459116.png)
![ethyl 6-[(4-bromobenzyl)sulfanyl]-5-cyano-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B459118.png)

